
1,3,5,7-Tetramethyl-8-tetradecyl-2,4,6-trioxa-8-phosphaadamantane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,5,7-Tetramethyl-8-tetradecyl-2,4,6-trioxa-8-phosphaadamantane is a complex organophosphorus compound. It belongs to the class of phosphatrioxaadamantanes, which are known for their unique cage-like structures. These compounds are characterized by their stability and versatility in various chemical reactions, making them valuable in both academic research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5,7-Tetramethyl-8-tetradecyl-2,4,6-trioxa-8-phosphaadamantane typically involves the acid-catalyzed addition of appropriate phosphine precursors to β-diketones. The choice of acid (such as hydrochloric acid, phosphoric acid, or sulfuric acid) and its concentration can significantly affect the rate and selectivity of the condensation reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar principles as laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
1,3,5,7-Tetramethyl-8-tetradecyl-2,4,6-trioxa-8-phosphaadamantane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form phosphine oxides.
Reduction: Reduction reactions can convert the compound into different phosphine derivatives.
Substitution: The compound can participate in substitution reactions, where one or more of its substituents are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
1,3,5,7-Tetramethyl-8-tetradecyl-2,4,6-trioxa-8-phosphaadamantane has several scientific research applications:
Biology: The compound’s stability and unique structure make it a candidate for studying biological interactions at the molecular level.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ability to form stable complexes with various drugs.
Industry: It is used in the development of new materials and as a catalyst in industrial chemical processes.
Mecanismo De Acción
The mechanism by which 1,3,5,7-Tetramethyl-8-tetradecyl-2,4,6-trioxa-8-phosphaadamantane exerts its effects is primarily through its role as a ligand. It can coordinate with metal ions to form stable complexes, which can then participate in catalytic cycles. The molecular targets and pathways involved depend on the specific application, but generally, the compound enhances the reactivity and selectivity of the metal center in catalytic processes .
Comparación Con Compuestos Similares
Similar Compounds
1,3,5,7-Tetramethyl-8-phenyl-2,4,6-trioxa-8-phosphaadamantane: This compound is similar in structure but has a phenyl group instead of a tetradecyl group.
1,3,5,7-Tetramethyl-6-phenyl-2,4,8-trioxa-6-phosphaadamantane: Another similar compound with a slightly different structure, used in hydroformylation catalysis.
Uniqueness
1,3,5,7-Tetramethyl-8-tetradecyl-2,4,6-trioxa-8-phosphaadamantane is unique due to its tetradecyl substituent, which can impart different solubility and reactivity properties compared to its phenyl-substituted counterparts. This makes it particularly useful in applications where these properties are advantageous.
Propiedades
Fórmula molecular |
C24H45O3P |
|---|---|
Peso molecular |
412.6 g/mol |
Nombre IUPAC |
1,3,5,7-tetramethyl-8-tetradecyl-2,4,6-trioxa-8-phosphatricyclo[3.3.1.13,7]decane |
InChI |
InChI=1S/C24H45O3P/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-28-23(4)19-21(2)25-22(3,27-23)20-24(28,5)26-21/h6-20H2,1-5H3 |
Clave InChI |
WHWWCHWYTNHWEB-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCP1C2(CC3(OC(O2)(CC1(O3)C)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



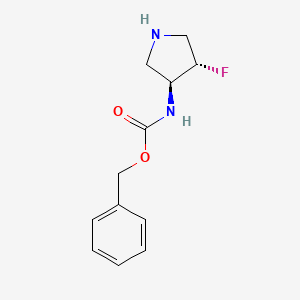

![Tert-butyl 9-benzyl-8,10-dioxo-3,9-diazaspiro[5.5]undecane-3-carboxylate](/img/structure/B13031835.png)

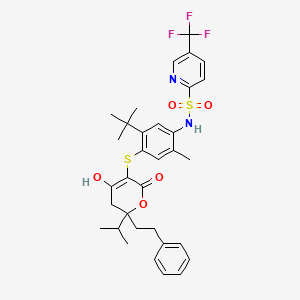

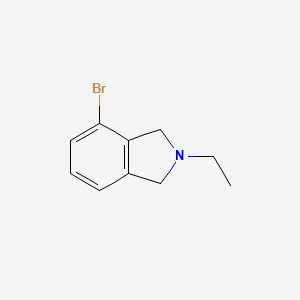
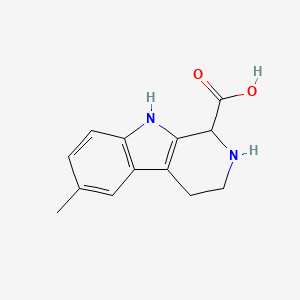

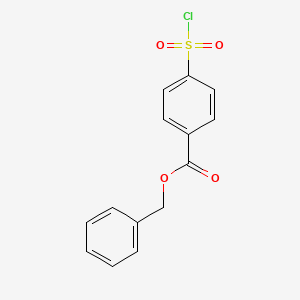
![6-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylicacid](/img/structure/B13031912.png)


